(1S,10R,11S,15S)-14-amino-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-trien-5-ol
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Overview
Description
(1S,10R,11S,15S)-14-amino-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-5-ol is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure and functional groups make it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,10R,11S,15S)-14-amino-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-5-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, functional group transformations, and stereoselective synthesis to ensure the correct configuration of the compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,10R,11S,15S)-14-amino-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(1S,10R,11S,15S)-14-amino-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-5-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, particularly for the development of new drugs targeting specific diseases.
Industry: In the materials science industry, the compound is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,10R,11S,15S)-14-amino-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
N-(2,4-Dimethylphenyl)formamide: A related compound used as a reference standard in various chemical analyses.
Uniqueness
(1S,10R,11S,15S)-14-amino-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-5-ol stands out due to its tetracyclic structure and specific stereochemistry, which confer unique chemical and biological properties
Properties
IUPAC Name |
(8R,9S,13S,14S)-17-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-18-9-8-14-13-5-3-12(20)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,20H,2,4,6-9,19H2,1H3/t14-,15-,16+,17?,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPONVJPFULJPAN-WKUFJEKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2N)CCC4=C3C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2N)CCC4=C3C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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